molecular formula C18H22ClNO B1385356 N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline CAS No. 1040689-12-0

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline

Cat. No.: B1385356
CAS No.: 1040689-12-0
M. Wt: 303.8 g/mol
InChI Key: PQFLDHFZRDKBEU-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorobenzyl group and an isopentyloxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline typically involves a multi-step process. One common method is the nucleophilic substitution reaction where 3-chlorobenzyl chloride reacts with 4-(isopentyloxy)aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzyl)-2-isobutoxyaniline
  • N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline
  • N-(3-Chlorobenzyl)aniline

Uniqueness

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(2)10-11-21-18-8-6-17(7-9-18)20-13-15-4-3-5-16(19)12-15/h3-9,12,14,20H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFLDHFZRDKBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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